N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-16-8-6-15(7-9-16)23-10-12-24(13-11-23)20(25)22-19-14-21-18-5-3-2-4-17(18)19/h2-9,14,21H,10-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXSWPXAUCCIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide, a compound with notable pharmacological potential, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that combines an indole moiety with a piperazine ring and a methoxyphenyl group. This configuration contributes to its interaction with various biological targets, particularly in the central nervous system.
Structural Formula
Research indicates that this compound exhibits significant activity as a selective dopamine receptor modulator. Specifically, it has been shown to interact with D2 and D3 dopamine receptors, which play crucial roles in neurological processes such as mood regulation and motor control .
Pharmacological Effects
- Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects through modulation of serotonin and dopamine pathways. Studies suggest that it may enhance serotonergic activity, contributing to mood improvement .
- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, modifications to the piperazine ring have resulted in enhanced cytotoxicity against specific tumor types .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines. This aspect is particularly relevant in the context of neuroinflammatory disorders .
Table 1: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Dopamine Modulation | D2 & D3 receptor agonism | |
| Antidepressant | Serotonin enhancement | |
| Anticancer | Cytotoxicity in cancer cells | |
| Anti-inflammatory | Cytokine inhibition |
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, this compound was administered to assess its impact on depression-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects mediated by serotonin receptor activation .
Case Study 2: Anticancer Activity
A series of derivatives were synthesized based on the core structure of this compound. These compounds were tested against human cancer cell lines (e.g., breast and prostate cancer). Notably, one derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells, indicating potent anticancer activity .
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The piperazine nitrogen and indole NH sites are reactive toward electrophilic agents:
-
Acylation : Reacts with acyl chlorides (e.g., cyclohexanecarbonyl chloride) to form N-alkylated derivatives .
-
Alkylation : Benzyl bromide or methyl iodide introduces alkyl groups at the indole nitrogen under basic conditions (e.g., Cs₂CO₃) .
Example :
Hydrolysis and Degradation
The carboxamide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Prolonged exposure to HCl yields 4-(4-methoxyphenyl)piperazine and indole-3-carboxylic acid.
-
Enzymatic cleavage : Esterase-like enzymes may hydrolyze the amide bond in biological systems .
Stability : The compound is stable in neutral aqueous solutions but degrades in strongly acidic (pH < 2) or alkaline (pH > 10) environments.
Indole Core
-
Electrophilic substitution : Bromination or nitration occurs at the indole C5 position .
-
Oxidation : Forms oxindole derivatives with oxidizing agents like m-CPBA .
Piperazine Ring
-
Nucleophilic substitution : Reacts with alkyl halides to form quaternary ammonium salts .
-
Complexation : Binds metal ions (e.g., Cu²⁺) via the piperazine nitrogen atoms .
Methoxyphenyl Group
Cross-Coupling Reactions
-
Suzuki coupling : The indole boronates participate in palladium-catalyzed cross-couplings to introduce aryl groups .
-
Buchwald-Hartwig amination : Modifies the piperazine ring with aryl halides .
Table 2: Catalytic Reaction Parameters
| Reaction Type | Catalyst System | Temperature (°C) | Conversion (%) | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 80 | 88 | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 100 | 75 |
Biological Transformation Pathways
In pharmacological studies, the compound undergoes:
-
Hepatic metabolism : CYP450-mediated oxidation of the methoxyphenyl group to a catechol derivative .
-
Glucuronidation : Phase II metabolism at the indole NH site .
Key Metabolites :
Stability Under Experimental Conditions
Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.
Photodegradation : UV light induces cleavage of the piperazine-carboxamide bond.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Receptor Selectivity and Activity
- Dopamine D3 Receptor (D3R) : Analog 8j () demonstrates >1000-fold selectivity for D3R over D2R, attributed to its carboxamide linker and 2,3-dichlorophenyl group. The target compound’s indole and methoxyphenyl substituents may similarly fine-tune receptor interactions .
- TRPV1/TRPM8 Modulation : CPIPC analogs () act as TRPV1 agonists, while BCTC () inhibits TRPM6. The target compound’s indole moiety could position it for dual-channel modulation, though this requires experimental validation.
Physicochemical Properties
- LogP and Solubility : The target compound’s calculated XlogP (~4.4, similar to ’s analog) suggests moderate lipophilicity, balancing membrane permeability and solubility. Methoxy groups may enhance aqueous solubility compared to chlorinated analogs .
- Hydrogen Bonding: The carboxamide linker and indole NH provide hydrogen bond donors/acceptors, critical for target engagement (e.g., Ile360/His361 interactions in ) .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide?
- Methodology : The synthesis typically involves coupling an indole-3-carboxaldehyde derivative with a substituted piperazine amine under reflux in polar aprotic solvents like dimethylformamide (DMF). For example, a 1H-indole-3-carboxaldehyde (1 mmol) can react with 1-amino-4-(4-methoxyphenyl)piperazine (1.5 mmol) in DMF under nitrogen, yielding ~85% after reflux and purification .
- Key Considerations : Use of inert atmosphere (N₂/Ar) prevents oxidation of sensitive intermediates. Reaction monitoring via TLC or HPLC is critical to optimize yield .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy group at δ 3.8 ppm, indole NH at δ 10.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₄O₂: 357.17) .
- X-ray Crystallography : Resolves stereochemistry and packing interactions (e.g., piperazine chair conformation confirmed in related carboxamide derivatives) .
Advanced Research Questions
Q. What role does the carboxamide linker play in modulating receptor binding selectivity?
- Case Study : In dopamine D3 receptor (D3R) ligands, the carboxamide group enhances selectivity (>1,000-fold over D2R) by forming hydrogen bonds with the receptor’s second extracellular loop (E2). Removal of the carbonyl group reduces D3R affinity by >100-fold .
- Experimental Design : Chimeric receptor studies and molecular docking can identify critical interactions. For example, replacing the carboxamide with an amine linker alters binding kinetics .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity?
- SAR Insights :
- Methoxy Group : Enhances metabolic stability and CNS penetration due to reduced polarity .
- Halogen Substitution : Fluorine or chlorine at the 4-position increases affinity for sterol biosynthesis enzymes (e.g., CYP51 in Leishmania) but may reduce solubility .
- Data Table :
| Modification | Target (IC₅₀) | Selectivity (vs. CYP5122A1) |
|---|---|---|
| 4-OCH₃ | 2.6 nM (D3R) | >1,000-fold |
| 4-Cl | 0.8 µM (CYP51) | 10-fold |
Q. How can contradictory data on receptor binding affinities be resolved?
- Common Pitfalls : Variations in assay conditions (e.g., membrane preparation, radioligand concentration) lead to discrepancies.
- Resolution Strategy :
- Standardize protocols (e.g., uniform cell lines, buffer pH).
- Use reference compounds (e.g., aripiprazole for dopamine receptors) to calibrate assays .
Methodological Challenges
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Approaches :
- Co-solvents: DMSO (≤0.1% v/v) for stock solutions.
- pH Adjustment: Use citrate buffer (pH 4.5) for protonation of the piperazine ring .
- Nanoformulation: Liposomal encapsulation improves aqueous dispersion .
Q. How is metabolic stability assessed in preclinical studies?
- Protocol :
Liver Microsome Assay : Incubate compound with rat/human microsomes (37°C, NADPH).
LC-MS/MS Analysis : Quantify parent compound degradation over 60 min.
- Key Metric : Half-life (t₁/₂) >30 min indicates suitability for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
